molecular formula C12H17NO4 B1613213 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid CAS No. 910444-09-6

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid

Cat. No.: B1613213
CAS No.: 910444-09-6
M. Wt: 239.27 g/mol
InChI Key: ILYZSLDASQJSIG-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an aminomethyl group attached to a propionic acid backbone, which is further substituted with a 3,4-dimethoxyphenyl group. It is a specialty product often used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with formaldehyde and ammonium chloride, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications, including its role in modulating biological pathways, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the 3,4-dimethoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is unique due to the presence of both the aminomethyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar counterparts.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZSLDASQJSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640589
Record name 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-09-6
Record name 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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